
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine is a chemical compound with the molecular formula C13H25N3O4 and a molecular weight of 287.36 g/mol. It is an intermediate formed in the synthesis of 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid, a metabolite of asymmetric dimethylarginine. This compound is often used in organic synthesis and serves as a building block for various chemical reactions.
准备方法
化学反应分析
科学研究应用
1,1-二甲基-2,3-双(叔丁氧羰基)胍具有多种科学研究应用:
化学: 它用作合成复杂有机分子的构建块。
生物学: 该化合物参与合成代谢产物,例如5-[[(二甲基氨基)亚氨基甲基]氨基]-2-氧戊酸,它在生物过程发挥作用。
医学: 对不对称二甲基精氨酸及其代谢产物的研究对心血管健康和疾病具有意义。
工业: 该化合物用于生产药物和其他精细化学品。
作用机制
相似化合物的比较
类似化合物
1,3-双(叔丁氧羰基)胍: 另一种具有类似保护基的胍衍生物。
1,3-双(叔丁氧羰基)-2-甲基-2-硫代假尿素: 一种与硫脲部分相关的化合物。
独特性
1,1-二甲基-2,3-双(叔丁氧羰基)胍的独特之处在于其特殊的结构,其中包括两个叔丁氧羰基和一个二甲基氨基。这种组合提供了稳定性和反应性,使其成为有机合成中有价值的中间体。
属性
分子式 |
C13H25N3O4 |
|---|---|
分子量 |
287.36 g/mol |
IUPAC 名称 |
tert-butyl (NZ)-N-[dimethylamino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate |
InChI |
InChI=1S/C13H25N3O4/c1-12(2,3)19-10(17)14-9(16(7)8)15-11(18)20-13(4,5)6/h1-8H3,(H,14,15,17,18) |
InChI 键 |
PVWKPSREVZHVDQ-UHFFFAOYSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N(C)C |
规范 SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


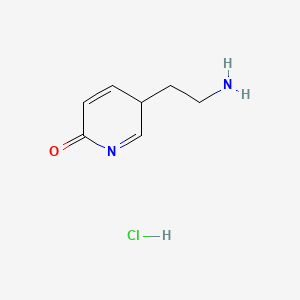
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid](/img/structure/B12285790.png)
![Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-](/img/structure/B12285792.png)

![3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12285808.png)
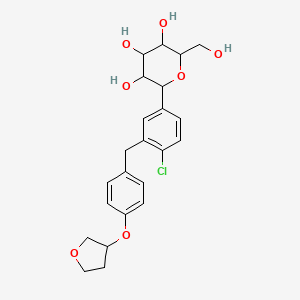
![(R)-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide](/img/structure/B12285813.png)
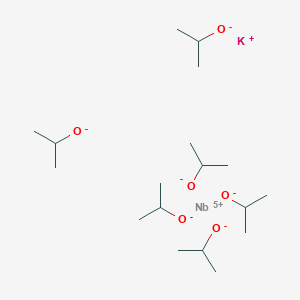
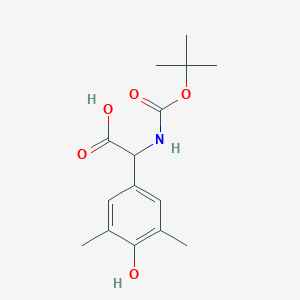
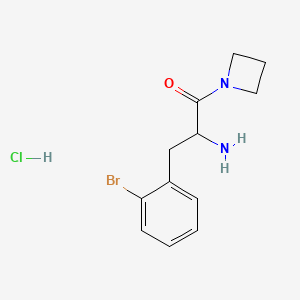
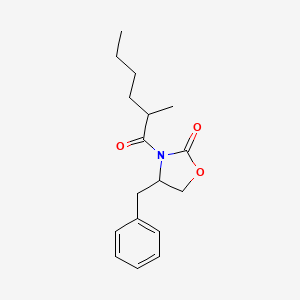


![benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate](/img/structure/B12285856.png)
